molecular formula C10H5Cl2N3O3 B3050272 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one CAS No. 24725-60-8

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3050272
CAS No.: 24725-60-8
M. Wt: 286.07 g/mol
InChI Key: QARILIFILZKMIE-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichloro and nitrophenyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-nitrobenzaldehyde with 4,5-dichloro-1,2-diaminobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.

    Reduction: The major product is 4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloro groups can also participate in interactions with proteins and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(4-aminophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with an amino group instead of a nitro group.

    4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of a nitro group.

    4,5-Dichloro-2-(4-hydroxyphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both dichloro and nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4,5-dichloro-2-(4-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-14(10(16)9(8)12)6-1-3-7(4-2-6)15(17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARILIFILZKMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317021
Record name 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24725-60-8
Record name NSC310148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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